molecular formula C13H13N5O2 B11487349 2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11487349
M. Wt: 271.27 g/mol
InChI Key: HKEPEZBOYJOMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both an isoindole and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aminoguanidine hydrochloride, succinic anhydride, and various nucleophilic amines. Microwave irradiation is often employed to accelerate the reaction rates and improve yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted isoindole and triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites . This inhibition can disrupt critical biological pathways, leading to its observed biological effects .

Properties

IUPAC Name

2-[3-(3-amino-1H-1,2,4-triazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c14-13-15-10(16-17-13)6-3-7-18-11(19)8-4-1-2-5-9(8)12(18)20/h1-2,4-5H,3,6-7H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEPEZBOYJOMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.